![molecular formula C13H27N3O B1464452 2-[4-(aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide CAS No. 1284152-99-3](/img/structure/B1464452.png)
2-[4-(aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide
Overview
Description
Molecular Structure Analysis
The molecular weight of “2-[4-(aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide” is 241.37 g/mol. The exact structure would require more specific information or computational chemistry analysis.Physical And Chemical Properties Analysis
The compound is a solid under normal conditions . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would require experimental data or predictions based on its molecular structure.Scientific Research Applications
Drug Design and Synthesis
Piperidine derivatives, such as 2-[4-(aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide, are crucial in drug design due to their presence in many pharmaceutical compounds. They serve as building blocks for creating a variety of drugs, particularly those targeting the central nervous system . The flexibility of the piperidine ring allows for the synthesis of compounds with a wide range of biological activities.
Biological Activity Modulation
The piperidine moiety is known to interact with various biological targets, modulating their activity. This compound can be used to synthesize analogs that may act as agonists or antagonists to receptors or enzymes, potentially leading to new treatments for diseases .
Pharmacokinetics Improvement
Modifying existing pharmaceuticals with piperidine derivatives can improve their pharmacokinetic properties. This includes enhancing the solubility, stability, and bioavailability of drugs, which is essential for achieving the desired therapeutic effect .
Neurological Research
Due to the piperidine structure’s impact on the central nervous system, this compound can be used in the development of neurological agents. It could help in creating new treatments for conditions like Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders .
Analgesic Development
Piperidine derivatives are often explored for their analgesic properties. Research into compounds like 2-[4-(aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide could lead to the development of new painkillers with fewer side effects than current medications .
Anticancer Agent Research
The structural flexibility of piperidine derivatives makes them suitable candidates for anticancer research. They can be designed to interfere with specific pathways involved in cancer cell proliferation and survival .
Chemical Biology Probes
In chemical biology, piperidine derivatives can be used as probes to study biological processes at the molecular level. They can help in understanding the interaction between small molecules and proteins, providing insights into cellular functions .
Agricultural Chemistry
Piperidine derivatives can also find applications in agricultural chemistry, potentially leading to the development of new pesticides or herbicides. Their ability to affect biological systems could be harnessed to protect crops from pests and diseases .
Safety And Hazards
properties
IUPAC Name |
2-[4-(aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O/c1-11(2)3-6-15-13(17)10-16-7-4-12(9-14)5-8-16/h11-12H,3-10,14H2,1-2H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMHJJBCUPFNSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN1CCC(CC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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